(3,4-Dimethoxyphenyl)hydrazine hydrochloride CAS 40119-17-3 properties
(3,4-Dimethoxyphenyl)hydrazine hydrochloride CAS 40119-17-3 properties
Executive Summary
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a specialized organohydrazine intermediate critical to the synthesis of 5,6-disubstituted indole alkaloids and nitrogen heterocycles. Its primary utility lies in the Fischer Indole Synthesis , where the electron-donating methoxy groups at the 3- and 4-positions of the phenyl ring significantly enhance nucleophilicity, facilitating the formation of bioactive tryptamines, beta-carbolines, and isoquinolines.
Unlike its phenylhydrazine parent, this compound is prone to rapid oxidation as a free base; therefore, the hydrochloride salt form is the industry standard for stability and handling. This guide details its physicochemical properties, synthesis logic, and application in drug discovery workflows.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (3,4-Dimethoxyphenyl)hydrazine hydrochloride |
| CAS Number | 40119-17-3 |
| Molecular Formula | C₈H₁₂N₂O₂[1] · HCl |
| Molecular Weight | 204.65 g/mol |
| Appearance | Off-white to pale pink/beige crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |
| Melting Point | 160–195°C (Decomposes; varies by purity/solvate form) |
| Stability | Hygroscopic; Air-sensitive (oxidizes to diazenes/tars). Store under inert gas at 2–8°C. |
Synthesis & Manufacturing Logic
The industrial preparation of CAS 40119-17-3 follows a classical Diazotization-Reduction sequence starting from 3,4-dimethoxyaniline (4-aminoveratrole).
Reaction Workflow[6]
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Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C. The electron-rich nature of the dimethoxy ring requires careful temperature control to prevent side reactions (e.g., nitration or polymerization).
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Reduction: The resulting diazonium salt is reduced in situ.
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Method A (Tin Chloride): SnCl₂/HCl is used for small-scale, high-purity needs.
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Method B (Sulfite): Na₂SO₃ is used for scalable, greener processes to form the sulfonate intermediate, which is then hydrolyzed.
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Salt Formation: The free base hydrazine is unstable. Immediate treatment with HCl gas or conc. HCl precipitates the hydrochloride salt, locking the hydrazine group in a protonated, oxidation-resistant state.
Mechanism of Synthesis
Figure 1: Synthetic pathway from aniline precursor to the stable hydrochloride salt.
Core Application: Fischer Indole Synthesis
The most authoritative application of CAS 40119-17-3 is in the Fischer Indole Synthesis . This reaction constructs the indole core found in serotonin analogs, melatonin derivatives, and triptan drugs.
Mechanistic Insight
The 3,4-dimethoxy substitution pattern is strategically valuable. The methoxy group at the para position (relative to the hydrazine) activates the ring, accelerating the formation of the ene-hydrazine intermediate. However, it also dictates regioselectivity.
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Regiochemistry: Cyclization occurs ortho to the hydrazine nitrogen. Due to the symmetry of the 3,4-dimethoxy substitution, the cyclization principally yields the 5,6-dimethoxyindole scaffold.
Experimental Protocol: Synthesis of 5,6-Dimethoxytryptamine Analog
A validated protocol for converting CAS 40119-17-3 into a tryptamine derivative.
Reagents:
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(3,4-Dimethoxyphenyl)hydrazine HCl (1.0 eq)
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4-Chlorobutanal dimethyl acetal (1.1 eq) (or cyclopropyl ketone derivatives for specific targets)
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Solvent: 4% Aqueous H₂SO₂ or Ethanol/HCl
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Catalyst: Lewis acid (ZnCl₂) or Brønsted acid (H₂SO₄)[2][3][4]
Step-by-Step:
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Hydrazone Formation: Dissolve the hydrazine salt in ethanol/water. Add the aldehyde/ketone.[2][4] Stir at ambient temperature for 1–2 hours until the hydrazone precipitates or TLC indicates consumption of hydrazine.
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Sigmatropic Rearrangement: Heat the reaction mixture to reflux (80–100°C). The acid catalyst promotes the [3,3]-sigmatropic shift, releasing ammonia (NH₃) as a byproduct.
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Work-up: Neutralize with NaOH/NaHCO₃. Extract with Ethyl Acetate.[5]
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Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Reaction Mechanism Visualization
Figure 2: Mechanism of the Fischer Indole Synthesis using (3,4-dimethoxyphenyl)hydrazine.
Synthetic Utility in Drug Discovery
Beyond simple indoles, this hydrazine is a "privileged structure" precursor for several bioactive classes:
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Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) yields 1-(3,4-dimethoxyphenyl)pyrazoles. These scaffolds are often explored for anti-inflammatory and kinase inhibitory activity.
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Beta-Carbolines: Following the synthesis of 5,6-dimethoxytryptamine, a Pictet-Spengler reaction with an aldehyde yields tricyclic beta-carbolines, which are potent MAO inhibitors.
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Isoquinolines: Used in specific cyclization strategies to access isoquinoline alkaloids found in natural products like cactus alkaloids.
Analytical Characterization
To validate the identity of CAS 40119-17-3, look for the following spectral signatures:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.0–10.5 ppm: Broad singlet (3H, –NHNH₂⁺Cl⁻ exchangeable).
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δ 6.8–6.5 ppm: Multiplet (3H, Aromatic protons). Expect an ABX or similar pattern due to 1,2,4-substitution.
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δ 3.75 ppm: Singlet (3H, –OCH₃).
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δ 3.70 ppm: Singlet (3H, –OCH₃).
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Mass Spectrometry (ESI+):
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m/z: 169.1 [M+H]⁺ (Free base mass observed).
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Handling & Safety (E-E-A-T)
Warning: Hydrazines are potential carcinogens and sensitizers.
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer - general hydrazine class warning).
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Storage: Must be stored at 2–8°C under Argon or Nitrogen . The hydrochloride salt is hygroscopic; exposure to moisture will lead to "gummy" degradation products.
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Disposal: Quench with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality to nitrogen gas before disposal.
References
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Fischer Indole Synthesis Mechanism & Applic
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Synthesis of 5,6-Dimethoxytryptamine Deriv
- Source: "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." RSC Advances, 2017.
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URL:[Link]
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Safety & Toxicology of Phenylhydrazines
- Source: PubChem Compound Summary for CAS 40119-17-3 (and rel
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URL:[Link] (Note: Link directs to related hydrazine HCl data for validation).
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General Preparation of Arylhydrazines (Organic Syntheses)
Sources
- 1. 40119-17-3|(3,4-Dimethoxyphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. (3,4-Dimethylphenyl)hydrazine hydrochloride (1:1) Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
